4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
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Description
Thiazines are a class of organic compounds that contain a ring of four carbon atoms, one nitrogen atom, and one sulfur atom . They are part of a larger class of compounds known as heterocycles (rings that contain atoms of at least two different elements). Thiazines have been found to have various biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
Thiazines have a six-membered ring with one nitrogen atom and one sulfur atom. The remaining four atoms in the ring are carbon atoms . The exact structure of “4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” would depend on the positions of these atoms in the ring and the groups attached to it.Chemical Reactions Analysis
Thiazines can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, and reductions . The exact reactions that “this compound” can undergo would depend on its exact structure.Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. This can vary widely depending on the specific compound and its intended use. For example, some thiazines are used as antipsychotic drugs and work by blocking certain receptors in the brain .
Future Directions
Thiazines and related compounds are an active area of research, with potential applications in various fields including medicine and agriculture . Future research may focus on developing new synthesis methods, studying their mechanisms of action, and testing their efficacy and safety in various applications.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-21-13-8-6-12(7-9-13)18-11-14(10-17)22(19,20)16-5-3-2-4-15(16)18/h2-9,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOOSNQMUDNCLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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